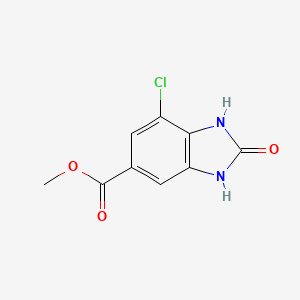
Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate
Cat. No. B1428582
Key on ui cas rn:
1301214-59-4
M. Wt: 226.61 g/mol
InChI Key: VUDPLHWTJYVJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08507681B2
Procedure details


3,4-diamino-5-chlorobenzoate (from acid preparation 1, 100 mg, 0.50 mmol) and carbonyl diimidazole (89 mg, 0.55 mmol) were combined in tetrahydrofuran (2 mL) and stirred for 16 hours. The reaction solution was heated to 60° C. for 3 hours. To the reaction was added carbonyl diimidazole (81 mg, 0.50 mmol) and the reaction was continued at 60° C. for two hours. The reaction was allowed to cool to room temperature and stirred for 16 hours. A precipitate formed. The mixture was filtered. The filtrate was concentrated in vacuo and the residue was slurried in ethyl acetate. The slurry was filtered on the same filter as the original filtration. The collected solids were washed with a portion on ethyl acetate and then dried under a stream of nitrogen to give methyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate as a white solid (93 mg, 82%), 1H NMR (400 MHz, DMSO-d6) δ ppm 11.60 (br. s., 1H) 11.16 (s, 1H) 7.55 (d, J=1.37 Hz, 1H) 7.38 (d, J=1.56 Hz, 1H) 3.80 (s, 3H).
Name
3,4-diamino-5-chlorobenzoate
Quantity
100 mg
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[NH2:11])[C:5]([O-:7])=[O:6].[C:13](C1NC=CN=1)(C1NC=CN=1)=[O:14].O1CCC[CH2:26]1>>[Cl:12][C:9]1[C:10]2[NH:11][C:13](=[O:14])[NH:1][C:2]=2[CH:3]=[C:4]([C:5]([O:7][CH3:26])=[O:6])[CH:8]=1
|
Inputs


Step One
|
Name
|
3,4-diamino-5-chlorobenzoate
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C(=O)[O-])C=C(C1N)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
89 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
Step Three
|
Name
|
|
|
Quantity
|
81 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
Step Four
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction was continued at 60° C. for two hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 16 hours
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The slurry was filtered on the
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
same filter as the original filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The collected solids were washed with a portion on ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under a stream of nitrogen
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=CC2=C1NC(N2)=O)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 93 mg | |
| YIELD: PERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
